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Compound of Interest

Compound Name: (4-Amino-phenyl)-urea
CAS No.: 21492-80-8
Cat. No.: B1268273
Get Quote
. J

Compound ID: CAS 104-32-5 | Synonyms: N-(4-aminophenyl)urea, 4-Ureidoaniline

Executive Summary

(4-Amino-phenyl)-urea is a bifunctional aromatic intermediate critical in the synthesis of
sulfonamides, azo dyes, and kinase inhibitors. Its structural duality—containing both a
nucleophilic primary amine and a neutral urea moiety—presents unique spectroscopic
signatures essential for purity verification. This guide provides a definitive reference for its
identification using NMR, IR, and Mass Spectrometry, grounded in field-proven experimental
protocols.

Chemical Identity & Physical Properties[1][2][3][4][5]
[6]
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Property Data

IUPAC Name 1-(4-aminophenyl)urea

Molecular Formula C7H9Ns3O

Molecular Weight 151.17 g/mol

Appearance White to off-white crystalline powder
Melting Point 213-217 °C (Sublimes/Decomposes)

Soluble in DMSO, DMF; Sparingly soluble in

Solubility
water, ethanol

Synthesis & Preparation Workflow

To understand the spectroscopic impurities often found in this compound, one must understand
its genesis. The most robust industrial route involves the reaction of p-phenylenediamine (PPD)
with urea in an aqueous acidic medium or via the reduction of p-nitrophenylurea.

Optimized Synthesis Protocol (PPD Route)

» Dissolution: Dissolve p-phenylenediamine (1.0 eq) in 1M HCI.
o Carbamoylation: Add Urea (1.2 eq) and reflux at 100°C for 4 hours.

» Precipitation: Cool to 0°C. The hydrochloride salt may precipitate. Neutralize with 10% NaOH
to pH 8 to release the free base.

 Purification: Recrystallize from boiling water/ethanol (9:1) to remove unreacted PPD (which
oxidizes to purple quinoimines).
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Figure 1: Synthesis workflow illustrating the conversion of PPD to (4-Amino-phenyl)-urea and
potential side-products.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-ds is the required solvent. Chloroform (CDCIs) is unsuitable due to poor
solubility. Standard: TMS (Tetramethylsilane) at 0.00 ppm.

'H NMR Data (400 MHz, DMSO-ds)

The spectrum is characterized by a distinct para-substitution pattern in the aromatic region and
three separate N-H signals due to the slow exchange in DMSO.
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. s . . Structural
Shift (0, ppm) Multiplicity Integration Assignment
Context
_ Urea proton
8.05 Singlet (s) 1H Ar-NH-CO ]
(internal)
J=8.8Hz
Ar-H (meta to )
7.08 Doublet (d) 2H NH2) (Deshielded by
2
urea)
J=8.8Hz
Ar-H (ortho to )
6.48 Doublet (d) 2H NH2) (Shielded by
2
amine)
] Urea terminal
5.65 Broad Singlet 2H CO-NH:2
protons
Aniline amine
4.75 Broad Singlet 2H Ar-NH:z

protons

Interpretation Logic:

 Differentiation of NH groups: The internal urea proton (8.05 ppm) is the most downfield due
to the electron-withdrawing carbonyl and aromatic ring. The terminal urea NHz (5.65 ppm) is
distinct from the aromatic amine NHz (4.75 ppm), which appears most upfield due to the
electron-donating nature of the ring.

e Aromatic Region: The para-substitution creates a symmetric AA'BB' system, appearing as
two distinct doublets ("roofing” effect may be visible).

13C NMR Data (100 MHz, DMSO-de)
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Shift (6, ppm) Carbon Type Assighment

156.8 Quaternary (C=0) Urea Carbonyl

143.5 Quaternary (C-N) Aromatic C attached to NH:z
129.8 Quaternary (C-N) Aromatic C attached to Urea
120.5 Methine (CH) Aromatic C (meta to NH2)
114.2 Methine (CH) Aromatic C (ortho to NH2)

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the presence of both the primary amine and the urea carbonyl.

Wavenumber . ) ]
Vibration Mode Functional Group Notes
(cm™)
] ) Asymmetric/Symmetri
3420, 3340 v(N-H) stretch Primary Amine (-NH-2)
¢ doublet
_ Broad band, often
3200 - 3300 V(N-H) stretch Urea Amide )
overlapping
"Amide I" band; strong
1650 - 1660 v(C=0) stretch Urea Carbonyl ) )
intensity
1600 - 1620 0(N-H) bend Amine/Amide "Amide 11" band
o Characteristic
1510 v(C=C) stretch Aromatic Ring o
benzenoid ring stretch
p-Substituted Diagnostic for 1,4-
830 y(C-H) oop

Benzene

substitution

C. Mass Spectrometry (MS)

lonization Mode: ESI+ (Electrospray lonization, Positive Mode) Molecular lon: [M+H]* = 152.08

Da
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Fragmentation Pathway

The fragmentation of ureas typically involves the loss of ammonia (NHs) and isocyanic acid
(HNCO).

Precursor:m/z 152 [M+H]*

Loss of NHs (-17): Generates isocyanate intermediate (m/z 135).

Loss of HNCO (-43): Generates p-phenylenediamine radical cation (m/z 109/108).

Major Fragment:m/z 109 is often the base peak in high-energy collisions, corresponding to
the stable aromatic diamine species.

[M+H]*
m/z 152

- NHs (17 Da)

[M+H - NHs]* [M+H - HNCO]*
m/z 135 m/z 109
(Isocyanate interm.) (p-Phenylenediamine)

- HNCO (43 Da)

[CeHsN]*
m/z 92
(Aniline-like)

Click to download full resolution via product page
Figure 2: ESI-MS fragmentation pathway for (4-Amino-phenyl)-urea.

Quality Control & Purity Assessment

When sourcing or synthesizing this compound for drug development, the following impurity
profile must be monitored:

« p-Phenylenediamine (PPD):
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o Detection: TLC (turns purple/black on oxidation) or HPLC.
o Limit: < 0.1% (Genotoxic impurity).
e 1,3-Bis(4-aminophenyl)urea:
o Origin: Reaction of one urea molecule with two PPD molecules.
o MS Signature: [M+H]* = 243.
o NMR Signature: New set of aromatic doublets and loss of the urea NHz signal (5.65 ppm).

References

e Synthesis & General Properties:Organic Syntheses, Coll. Vol. 4, p.52 (1963); Vol. 31, p.8
(1951).
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e Spectral Database for Organic Compounds (SDBS): SDBS No. 4621 (Urea derivatives).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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